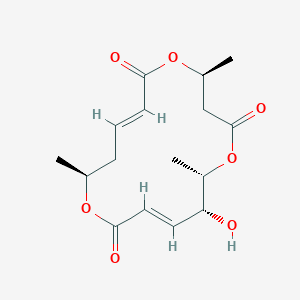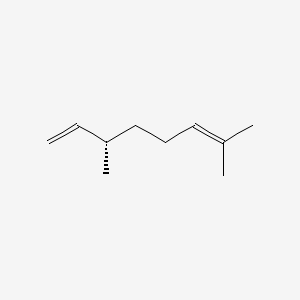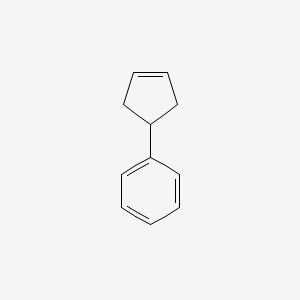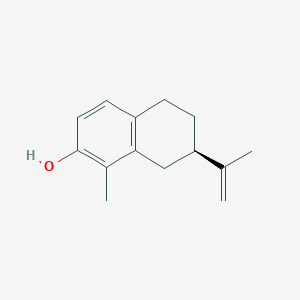
Ligudentatol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ligudentatol is a natural product found in Ligularia dentata and Sorbus cuspidata with data available.
Scientific Research Applications
Synthesis Techniques
Ligudentatol, a naturally occurring compound, has been synthesized through various methods. One notable approach is the "Photoaddition-Fragmentation-Aromatic Annulation" sequence, which utilizes intramolecular photocycloaddition of dihydropyrones to alkenes, demonstrating its synthetic utility (Haddad & Salman, 1997). Another method involves visible-light-mediated radical seleno transfer cyclization, leading to the construction of a trisubstituted phenolic motif fused to a chiral aliphatic ring, showcasing a programmed aromatization technique (Moustafa et al., 2014).
Cytotoxicity and Cancer Research
Ligudentatol has been evaluated for its cytotoxic properties against various cancer cell lines. The synthesized enantiomers of ligudentatol displayed promising results in this area, marking its potential relevance in cancer research (Moustafa et al., 2014).
Natural Occurrence and Isolation
Research has also focused on isolating ligudentatol from natural sources. From the rhizomes of Ligularia dentata Hara, ligudentatol was identified among other compounds, with its structure and stereochemistry established through various spectroscopic and chemical methods (Naya et al., 1990).
Further Chemical Studies
Additional studies have explored the synthesis and properties of related phenolic norsesquiterpenes like ligudentatin A and ligudentatin B, expanding the understanding of ligudentatol's chemical family (Gao & Jia, 1998).
properties
Product Name |
Ligudentatol |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(7R)-1-methyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H18O/c1-9(2)12-5-4-11-6-7-14(15)10(3)13(11)8-12/h6-7,12,15H,1,4-5,8H2,2-3H3/t12-/m1/s1 |
InChI Key |
BVEBOMULMBWPIS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1C[C@@H](CC2)C(=C)C)O |
Canonical SMILES |
CC1=C(C=CC2=C1CC(CC2)C(=C)C)O |
synonyms |
ligudentatol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



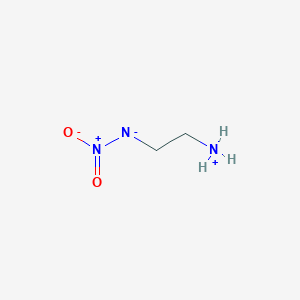
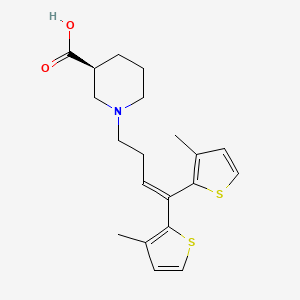
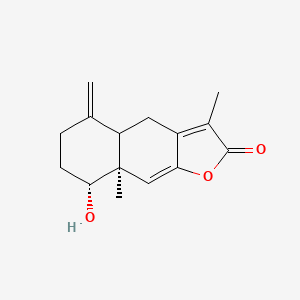
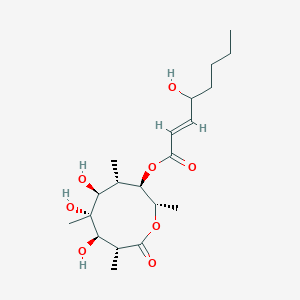

![1,3-dihydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B1249582.png)
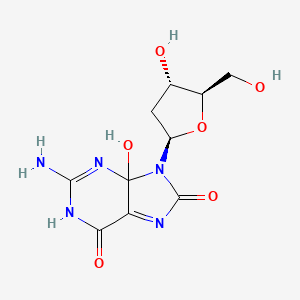

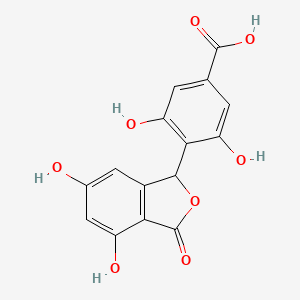

![3-(1-Hexyl-cyclopentyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B1249589.png)
